BenchChemオンラインストアへようこそ!

Isoquinolin-7-amine

Quality Control Identity Testing Procurement Specification

Isoquinolin-7-amine (7-aminoisoquinoline, CAS 23707-37-1) is a bicyclic heteroaromatic primary amine with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol, classified as a 6,6-fused heteroaromatic building block. The compound features an amino group at the 7-position of the isoquinoline ring system, imparting a computed XLogP3 of 1.6, a topological polar surface area of 38.9 Ų, and a melting point of 203–204 °C.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 23707-37-1
Cat. No. B1315814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-7-amine
CAS23707-37-1
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)N
InChIInChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2
InChIKeyDRGUQIQEUWFBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-7-amine (CAS 23707-37-1) for Pharmaceutical R&D Procurement: Core Identity and Baseline Properties


Isoquinolin-7-amine (7-aminoisoquinoline, CAS 23707-37-1) is a bicyclic heteroaromatic primary amine with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol, classified as a 6,6-fused heteroaromatic building block . The compound features an amino group at the 7-position of the isoquinoline ring system, imparting a computed XLogP3 of 1.6, a topological polar surface area of 38.9 Ų, and a melting point of 203–204 °C . It is primarily utilized as a pharmaceutical intermediate and research chemical, with commercially available purity grades of 98% supported by batch-specific QC documentation including NMR, HPLC, and GC . The compound is stored at 2–8 °C under inert gas and protected from light .

Why Isoquinolin-7-amine Cannot Be Interchanged with Its Positional Isomers: The Case for Isomer-Specific Procurement


The four positional isomers of aminoisoquinoline (5-, 6-, 7-, and 8-amino) share an identical molecular formula (C₉H₈N₂, MW 144.17) but exhibit substantial divergence in melting point, lipophilicity, and biological target engagement that precludes generic substitution in medicinal chemistry workflows . Specifically, isoquinolin-5-amine (CAS 1125-60-6, mp 125–130 °C) is characterized as a potent poly(ADP-ribose) polymerase (PARP) inhibitor (5-AIQ), while the 6- and 7-amino isomers are the subject of Aerie Pharmaceuticals' granted patent family covering kinase-inhibitory compounds for glaucoma and oncology indications . The 8-amino isomer (CAS 23687-27-6, mp 155–168 °C) has a distinct thermal profile and divergent synthetic utility. Physical–chemical and intellectual property distinctions mean that even at equivalent purity specifications, these isomers are not functionally interchangeable in the same reaction or biological assay context. The following quantitative evidence guide details exactly where isoquinolin-7-amine demonstrates verifiable differentiation meaningful for scientific selection and procurement decisions.

Isoquinolin-7-amine: Quantitative Head-to-Head Differentiation Evidence vs. Closest Positional Isomer Analogs


Melting Point: 55–78 °C Higher Than 5-Aminoisoquinoline Enables Unambiguous Identity Verification

Isoquinolin-7-amine exhibits a melting point of 203–204 °C, which is 55–78 °C higher than isoquinolin-5-amine (125–130 °C) and 13–16 °C lower than isoquinolin-6-amine (216–219 °C) . This wide thermal separation provides a definitive, low-cost identity verification metric via melting point apparatus that cleanly discriminates the 7-isomer from the 5-isomer—the most commonly confused positional analog in procurement workflows given their identical molecular formula and similar appearance (off-white to yellow crystalline powder). The 8-isomer (155–168 °C) also fails to overlap with the 7-isomer range .

Quality Control Identity Testing Procurement Specification Polymorph Screening

Lipophilicity: Isoquinolin-7-amine LogP Exceeds 5-Aminoisoquinoline by ~1.0–1.7 Log Units, Impacting Membrane Permeability Predictions

Computed and experimentally derived LogP values reveal that isoquinolin-7-amine is substantially more lipophilic than isoquinolin-5-amine. The 7-isomer has a reported XLogP3 of 1.6 (PubChem) and an experimentally approximated LogP of 2.40 (Molbase), whereas the 5-isomer exhibits a LogP of approximately 1.4 (ChemicalBook) to 0.68 (ChemSrc) . This ~1.0–1.7 Log unit differential corresponds to an approximately 10- to 50-fold difference in octanol/water partition coefficient, directly relevant to predictions of passive membrane permeability, blood–brain barrier penetration potential, and chromatographic retention behavior in reversed-phase HPLC purification.

Drug Design ADME Prediction Lipophilicity Physicochemical Profiling

Kinase Inhibitor Patent Protection: 6- and 7-Aminoisoquinoline Isomers Are Specifically Claimed as Kinase-Targeting Scaffolds, Excluding the 5- and 8-Isomers

Aerie Pharmaceuticals' granted US Patent 8,871,757 B2 (priority 2008, granted 2014) and its family members (US20100144713 A1, EP2546237 A1) explicitly claim 6- and 7-amino isoquinoline compounds as kinase-inhibitory agents, with pharmaceutical compositions directed to glaucoma, cancer, and obesity . The patent claims are structurally specific to the 6- and 7- substitution pattern; 5-aminoisoquinoline (known as the PARP inhibitor 5-AIQ) and 8-aminoisoquinoline fall outside the core claims. This legal–structural specificity means that drug discovery programs targeting kinases within this chemotype space are intellectually constrained to the 6- and 7-isomers.

Kinase Inhibition Intellectual Property Glaucoma Therapeutics Oncology Drug Discovery

Derivative Antitumor Potency: 7-Amino-6-bromoisoquinoline-5,8-quinone IC₅₀ Range of 0.21–0.49 μM Outperforms Etoposide Across Multiple Cancer Cell Lines

A series of 7-aminoisoquinoline-5,8-quinone derivatives was synthesized and evaluated for in vitro cytotoxicity using the MTT colorimetric method against MRC-5 healthy lung fibroblasts and four human tumor cell lines: AGS (gastric adenocarcinoma), SK-MES-1 (lung), J82 (bladder carcinoma), and HL-60 (leukemia) . Compound 13, 7-amino-6-bromoisoquinoline-5,8-quinone, demonstrated IC₅₀ values in the 0.21–0.49 μM range across the tested cancer cell lines—lower (more potent) than the reference anticancer drug etoposide used as a positive control. By contrast, the 6-substituted and 6,7-disubstituted analogs in the same series generally showed moderate to high but comparatively reduced potency, highlighting the functional significance of the 7-amino substitution pattern for this chemotype's antitumor activity.

Anticancer Agents Cytotoxicity Quinone Derivatives Marine Natural Product Analogs

Storage Stability: Isoquinolin-7-amine Requires 2–8 °C Inert Atmosphere Storage Distinct from Room-Temperature-Stable Positional Isomers

Vendor specifications consistently prescribe storage of isoquinolin-7-amine at 2–8 °C under inert gas (argon or nitrogen) with protection from light . In contrast, isoquinolin-6-amine is specified for storage at room temperature under inert atmosphere . Isoquinolin-5-amine is noted as stable under normal temperatures and pressures . This differential thermal stability requirement carries practical implications for shipping conditions (wet ice vs. ambient), laboratory compound management infrastructure, and long-term inventory planning. The 7-isomer also carries a GHS H302 acute oral toxicity warning .

Compound Management Stability Procurement Logistics Long-term Storage

Sigma Receptor Pharmacophore: 7-Substituted Tetrahydroisoquinoline Derivatives Achieve Nanomolar Sigma-2 Receptor Affinity, Distinct from 5-AIQ PARP Pharmacology

Structure–activity relationship studies on tetrahydroisoquinoline-based sigma receptor ligands demonstrate that 7-substituted derivatives achieve Ki values in the low nanomolar range for sigma-2 receptors . In a published series of 7-substituted tetrahydroisoquinolines, compound 7t exhibited a sigma-2 Ki of 16 nM, while compound 7l showed a sigma-2 Ki of 31 nM, both with sigma-1 Ki values below 5 nM . This sigma receptor pharmacology is mechanistically distinct from the PARP-1 inhibition profile of isoquinolin-5-amine (5-AIQ), which has been characterized as a potent water-soluble PARP inhibitor with chemosensitization properties in colorectal carcinoma and melanoma models . The divergent primary pharmacology (sigma ligands vs. PARP inhibition) confirms that the amino substitution position on the isoquinoline ring fundamentally dictates biological target engagement.

Sigma Receptor CNS Drug Discovery Neuropharmacology Ligand Design

Isoquinolin-7-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Lead Generation for Glaucoma and Oncology Programs

Research groups developing small-molecule kinase inhibitors for glaucoma or oncology indications should prioritize isoquinolin-7-amine as a core scaffold based on the Aerie Pharmaceuticals patent family (US 8,871,757 B2) specifically claiming 7-aminoisoquinoline compounds as kinase-modulatory agents . The patent landscape excludes 5- and 8-amino isomers from kinase claims, making the 7-isomer the appropriate starting material for medicinal chemistry campaigns targeting Rho kinase (ROCK) and related kinase pathways implicated in intraocular pressure regulation and tumor growth. The 7-amino group provides a synthetic handle for amide coupling, sulfonamide formation, and heterocycle annulation, enabling rapid analog generation within the claimed intellectual property space.

Isoquinolinequinone Anticancer Agent Synthesis

The demonstrated sub-micromolar cytotoxicity (IC₅₀ 0.21–0.49 μM) of 7-amino-6-bromoisoquinoline-5,8-quinone against gastric, lung, bladder, and leukemia cancer cell lines—outperforming etoposide—positions isoquinolin-7-amine as the regiochemically correct precursor for synthesizing marine natural product-inspired isoquinolinequinone antitumor agents . The 7-amino group is essential for installing the quinone pharmacophore and enabling subsequent bromination and derivatization. Procurement of the 5- or 8-isomer would yield regioisomeric quinones with uncharacterized or diminished antitumor activity, as the SAR is sensitive to amino group position.

Sigma-2 Receptor Ligand Development for Neuropharmacology and Tumor Imaging

Investigators pursuing sigma-2 receptor ligands as pharmacological tools, PET imaging agents for solid tumors, or CNS drug candidates should utilize isoquinolin-7-amine or its tetrahydroisoquinoline reduced form as the starting scaffold . Published SAR demonstrates that 7-substituted tetrahydroisoquinolines achieve sigma-2 Ki values as low as 16 nM with sigma-1/sigma-2 selectivity driven by pendent aromatic substitution. The 7-amino position on the saturated or aromatic isoquinoline ring is critical for installing the benzamide or alkylamine side chains required for sigma receptor engagement. This contrasts with 5-AIQ, which directs pharmacology toward nuclear PARP enzymes rather than membrane-bound sigma receptors.

Quality-Controlled Building Block Procurement for Multi-Step Parallel Synthesis

For medicinal chemistry groups running multi-step parallel synthesis campaigns, isoquinolin-7-amine's distinct melting point (203–204 °C) provides a rapid, low-cost identity checkpoint that cleanly discriminates it from the 5-isomer (125–130 °C) and 8-isomer (155–168 °C) . Combined with vendor-supplied batch-specific QC documentation (HPLC purity 98%, NMR, GC), this thermal property supports ISO-aligned compound management workflows. The compound's required storage at 2–8 °C under argon necessitates cold storage infrastructure that should be accounted for in procurement planning; this requirement is isomer-specific and does not apply to the 5- or 6-amino isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.